molecular formula C10H5ClF2N2O B13559376 4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde

4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde

Cat. No.: B13559376
M. Wt: 242.61 g/mol
InChI Key: FWGJKXBZHXMUOA-UHFFFAOYSA-N
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Description

4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 3,5-difluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-Chloro-1H-pyrazole
  • 3,5-Difluorobenzaldehyde
  • 4-(4-Chloro-1H-pyrazol-1-yl)acetonitrile

Uniqueness

4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde is unique due to its combination of a pyrazole ring with chloro and difluoro substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H5ClF2N2O

Molecular Weight

242.61 g/mol

IUPAC Name

4-(4-chloropyrazol-1-yl)-3,5-difluorobenzaldehyde

InChI

InChI=1S/C10H5ClF2N2O/c11-7-3-14-15(4-7)10-8(12)1-6(5-16)2-9(10)13/h1-5H

InChI Key

FWGJKXBZHXMUOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N2C=C(C=N2)Cl)F)C=O

Origin of Product

United States

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